2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
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Overview
Description
2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol typically involves the reaction of 2,4-dimethylphenol with 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds.
Scientific Research Applications
2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic organic compound with similar structural features.
Camphor: Another bicyclic compound known for its distinctive aroma and chemical properties.
Isoborneol: A stereoisomer of borneol with similar chemical behavior.
Uniqueness
2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
5439-25-8 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-12(2)16(19)14(9-11)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 |
InChI Key |
ZOMWPAHEBIICIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CC3CCC2(C3(C)C)C)O)C |
Origin of Product |
United States |
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